

Assaying the Role of p27 Glycosylation in Viral Entry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of viral entry into host cells is a critical first step in the lifecycle of a virus and presents a key target for antiviral therapies. For Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections, the fusion (F) protein is essential for mediating the fusion of the viral envelope with the host cell membrane. The maturation of the RSV F protein involves the proteolytic cleavage of the precursor F0 into F1 and F2 subunits, with the release of a 27-amino-acid peptide, p27. This p27 peptide itself contains conserved N-linked glycosylation sites.[1] Emerging evidence suggests that the glycosylation status of this p27 peptide can significantly influence the fusogenic activity of the F protein and, consequently, viral entry.[2] These application notes provide a comprehensive overview and detailed protocols for investigating the role of p27 glycosylation in RSV entry.

Data Presentation

Table 1: Effect of p27 N-Glycosylation Site Mutations on RSV F Protein-Mediated Cell Fusion



F Protein Mutant	N-Glycosylation Site(s) Disrupted in p27	Relative Fusion Activity (%)	Reference
Wild-Type (WT)	None	100	[3]
N116Q	N116	Modestly Reduced	[2]
N126Q	N126	Modestly Reduced	[2]
N116/126Q	N116 and N126	Significantly Reduced	[2]

Note: The qualitative descriptions of fusion activity are based on syncytia formation assays from the cited literature. Quantitative data can be generated using the protocols outlined below.

Table 2: Quantification of p27 Retention on RSV Virions

RSV Strain	Cell Line for Propagation	Method of Quantification	Relative p27 Retention	Reference
RSV/A	НЕр-2	Imaging Flow Cytometry	Higher	[4]
RSV/B	НЕр-2	Imaging Flow Cytometry	Lower	[4]
RSV/A	A549	Imaging Flow Cytometry	Higher than RSV/B	[4]
RSV/B	A549	Imaging Flow Cytometry	Lower than RSV/A	[4]
spRSV/A/Bernett	-	ELISA (p27/Site II Ratio)	1.6 - 2.9 times higher than spRSV/B/BA	[5]
spRSV/B/BA	-	ELISA (p27/Site II Ratio)	Lower	[5]

spRSV: sucrose-purified RSV



Experimental Protocols Site-Directed Mutagenesis of p27 Glycosylation Sites

This protocol describes the generation of mutations in the RSV F gene to ablate N-linked glycosylation sites within the p27 peptide.

Materials:

- Plasmid DNA containing the wild-type RSV F gene
- Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)
- Custom-designed mutagenic primers (forward and reverse) for each glycosylation site (e.g., N116Q, N126Q)
- High-fidelity DNA polymerase
- DNase I
- Competent E. coli for transformation
- LB agar plates with appropriate antibiotic
- · Miniprep kit for plasmid purification
- DNA sequencing service

- Design mutagenic primers that contain the desired nucleotide change to convert the asparagine (N) codon to a glutamine (Q) codon at the target glycosylation site (e.g., AAC to CAG for N to Q).
- Set up the PCR reaction using the wild-type F gene plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.
- Perform thermal cycling according to the mutagenesis kit's instructions to amplify the mutated plasmid.



- Digest the parental, non-mutated DNA template with Dpn I enzyme for 1 hour at 37°C. Dpn I specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.
- Transform the Dpn I-treated, mutated plasmid DNA into competent E. coli.
- Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Select several colonies and grow them in liquid LB medium.
- · Isolate the plasmid DNA using a miniprep kit.
- Verify the desired mutation and the integrity of the F gene by Sanger sequencing.

Analysis of F Protein Expression and p27 Cleavage by Western Blot

This protocol is for assessing the expression of the F protein mutants and the cleavage of the p27 peptide.

Materials:

- HEp-2 or A549 cells
- Transfection reagent
- Plasmids encoding wild-type or mutant F protein
- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blot transfer system
- PVDF membrane



- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-RSV F (recognizing F1 and/or F0), anti-p27 monoclonal antibody.[6]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

- Transfect HEp-2 or A549 cells with plasmids encoding wild-type or mutant F proteins.
- After 24-48 hours, lyse the cells in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (anti-F or anti-p27) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band corresponding to F1+p27 when probing with an anti-F1 antibody can indicate incomplete cleavage.[5]



Cell-Based ELISA for F Protein Surface Expression

This protocol quantifies the surface expression of F protein mutants.

Materials:

- 96-well microplate
- Transfected cells (as in Protocol 2)
- 4% paraformaldehyde (PFA) in PBS
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody: anti-RSV F (targeting an extracellular epitope)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

- Seed transfected cells in a 96-well plate and incubate for 24-48 hours.
- Fix the cells with 4% PFA for 20 minutes at room temperature.[7]
- Wash the cells three times with PBS.
- Block the cells with blocking buffer for 1 hour at room temperature.
- Incubate the cells with the primary anti-F antibody for 2 hours at room temperature.
- · Wash the cells three times with PBS.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the cells three times with PBS.
- Add TMB substrate and incubate until a blue color develops.
- Add stop solution to quench the reaction.
- Read the absorbance at 450 nm using a plate reader.

Syncytia Formation Assay for Viral Fusion Activity

This assay measures the ability of the F protein to induce cell-cell fusion, a hallmark of its biological activity.[8]

Materials:

- BSR T7/5 cells (or other suitable cell line expressing T7 polymerase)
- Plasmids encoding wild-type or mutant F protein, and a T7-driven reporter gene (e.g., luciferase or β-galactosidase)
- · Transfection reagent
- Microscope
- Luciferase assay system or β-galactosidase staining solution
- · Luminometer or plate reader

- Co-transfect BSR T7/5 cells with a plasmid encoding the F protein (wild-type or mutant) and a reporter plasmid under the control of a T7 promoter.
- Incubate the cells for 24-48 hours.
- Visually inspect the cells under a microscope for the formation of syncytia (large, multinucleated cells).



• Quantify the fusion activity by measuring the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For β-galactosidase, fix the cells and stain with X-gal solution, then count the number of blue syncytia.

Mass Spectrometry for Glycosylation Site Analysis

This protocol outlines a general workflow for identifying and characterizing the glycans on the p27 peptide.

Materials:

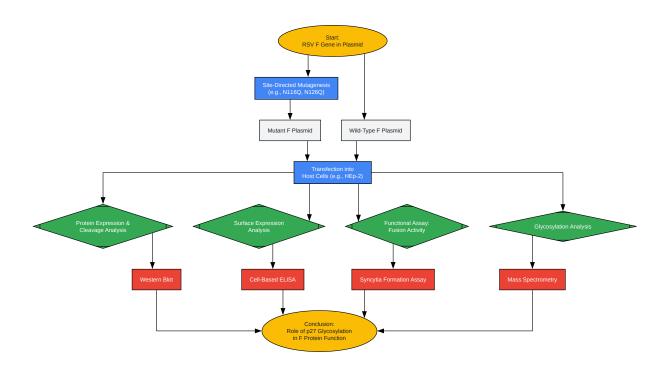
- Purified F protein (or immunoprecipitated F protein)
- Trypsin (or other suitable protease)
- PNGase F (for N-glycan release)
- Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Protocol:

- Digest the purified F protein with a protease (e.g., trypsin) to generate peptides.[9]
- Analyze the resulting peptide mixture by LC-MS/MS to identify glycopeptides. The mass of the attached glycan will cause a mass shift in the p27-containing peptide.
- To confirm N-glycosylation, treat an aliquot of the peptide digest with PNGase F. This
 enzyme cleaves N-glycans and converts the asparagine residue to aspartic acid, resulting in
 a specific mass shift that can be detected by mass spectrometry.[10]
- Perform tandem mass spectrometry (MS/MS) on the glycopeptides to fragment them. The fragmentation pattern can provide information about the peptide sequence and the composition of the attached glycan.[9]

Visualization of Workflows and Concepts

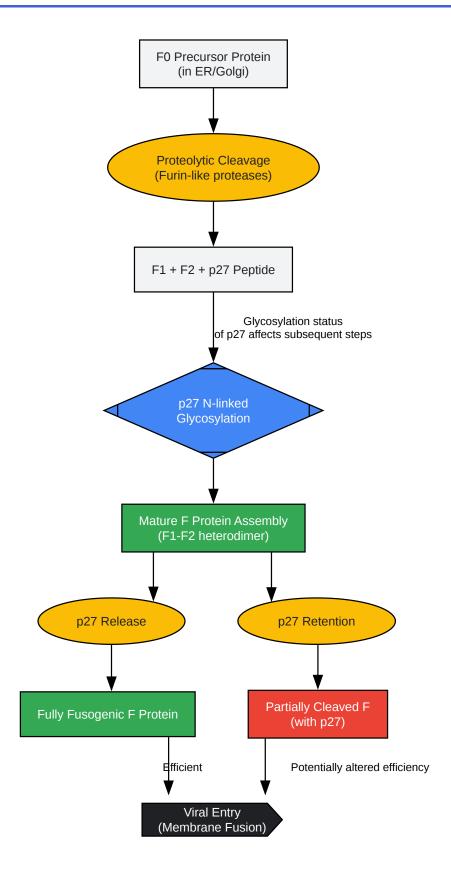




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Caption: Experimental workflow for analyzing p27 glycosylation.

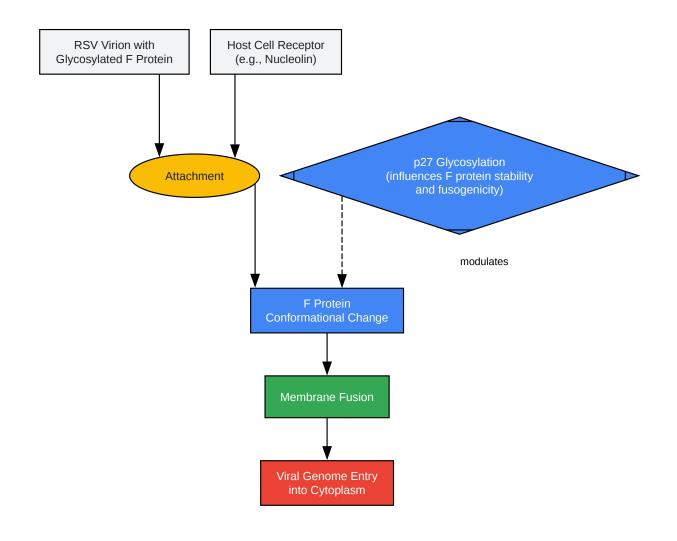




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Caption: Role of p27 glycosylation in F protein maturation.





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